molecular formula C6H5N3O B13112173 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

Cat. No.: B13112173
M. Wt: 135.12 g/mol
InChI Key: ZOZHBAJQLJBLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a pyridazine ring with a methyl group at the 5-position, a keto group at the 6-position, and a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Formation of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

    Reduction: Formation of 5-methyl-6-hydroxy-1,6-dihydropyridazine-3-carbonitrile.

    Substitution: Formation of various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the NF-κB/MAPK pathway to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-methyl-6-oxo-1H-pyridazine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4-2-5(3-7)8-9-6(4)10/h2H,1H3,(H,9,10)

InChI Key

ZOZHBAJQLJBLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.